

CFI-400945: A Potent and Selective PLK4 Inhibitor for Cancer Therapy

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Compound of Interest		
Compound Name:	CFI-400936	
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An In-depth Technical Guide on the In Vitro Potency and IC50 of CFI-400945

Introduction

CFI-400945 is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3] Its potent and selective inhibition of PLK4 disrupts normal mitotic progression, leading to mitotic defects, cell cycle arrest, and ultimately apoptosis in cancer cells.[1][3] This technical guide provides a comprehensive overview of the in vitro potency and IC50 of CFI-400945, detailing its activity against PLK4 and its broader kinase selectivity profile. The guide also outlines the experimental methodologies used to determine these parameters and visualizes the key signaling pathways and experimental workflows.

In Vitro Potency and Selectivity

CFI-400945 is a highly potent inhibitor of PLK4, demonstrating low nanomolar efficacy in biochemical assays. It is an ATP-competitive inhibitor with a reported IC50 value of approximately 2.8 nM and a Ki of 0.26 nM.[4][5] While highly selective for PLK4, CFI-400945 has been profiled against a broad panel of kinases to determine its selectivity. The following tables summarize the in vitro potency of CFI-400945 against PLK4 and other key kinases.

Table 1: In Vitro Potency of CFI-400945 against PLK4



Parameter	Value	Notes
IC50	2.8 nM[4][5]	Half-maximal inhibitory concentration in biochemical assays.
Ki	0.26 nM[4][5]	Inhibition constant, indicating binding affinity.
Mechanism of Action	ATP-competitive[4]	Competes with ATP for binding to the kinase domain.

Table 2: Kinase Selectivity Profile of CFI-400945

Kinase Target	IC50 (nM)	Fold Selectivity vs. PLK4
PLK4	2.8[4][5]	1
PLK1	>50,000[5]	>17,857
PLK2	>50,000[5]	>17,857
PLK3	>50,000[5]	>17,857
Aurora B	98[4]	35
TRKA	Data varies	See Table 3
TRKB	Data varies	See Table 3
Tie2/TEK	Data varies	See Table 3

Table 3: IC50 and EC50 Values of CFI-400945 Against Various Kinases



Kinase	Assay Type	IC50/EC50 (nM)
PLK4	Biochemical	2.8[4][5]
Aurora A	Cellular	510[6]
Aurora B	Biochemical	98[4]
Aurora B	Cellular	102[6]
TRKA	Cellular	84[6]
TRKB	Cellular	88[6]
Tie2/TEK	Cellular	117[6]

Experimental Protocols

The determination of the in vitro potency of CFI-400945 involves biochemical kinase assays and cell-based viability assays.

Biochemical Kinase Inhibition Assay (General Protocol)

The IC50 of CFI-400945 against PLK4 and other kinases is typically determined using an in vitro kinase assay. While specific parameters may vary between studies, a general workflow is as follows:

- Reagents and Materials:
 - Recombinant human kinase (e.g., PLK4)
 - Kinase-specific substrate (peptide or protein)
 - ATP (often radiolabeled, e.g., [y-32P]ATP)
 - CFI-400945 (serially diluted)
 - Assay buffer (containing MgCl₂, DTT, etc.)
 - 96-well or 384-well plates



- Detection reagents (e.g., scintillation fluid, phosphospecific antibodies)
- Assay Procedure:
 - The kinase, substrate, and varying concentrations of CFI-400945 are pre-incubated in the assay buffer.
 - The kinase reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
 - The reaction is terminated, often by the addition of a stop solution (e.g., EDTA).
 - The amount of phosphorylated substrate is quantified. In radiometric assays, this involves measuring the incorporation of the radiolabeled phosphate. In other formats, it may involve fluorescence or luminescence detection.
- Data Analysis:
 - The percentage of kinase activity is calculated for each inhibitor concentration relative to a control (no inhibitor).
 - The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Viability (GI50/IC50) Assay

The effect of CFI-400945 on the viability of cancer cell lines is assessed to determine its cellular potency (often reported as GI50 - 50% growth inhibition, or IC50 - 50% inhibitory concentration).

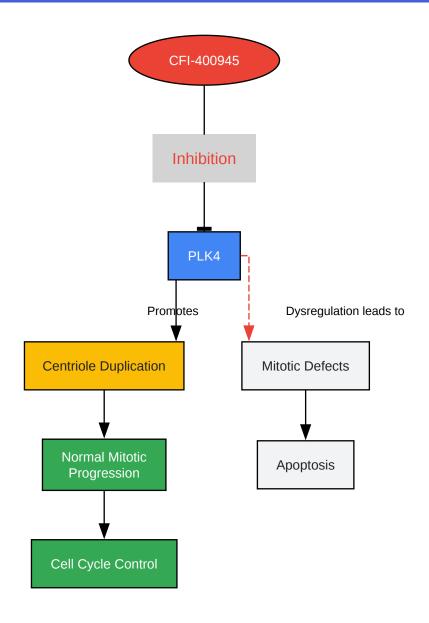
- Cell Culture:
 - Cancer cell lines (e.g., breast cancer lines like MDA-MB-468, MCF-7) are cultured in appropriate media and conditions.[5]
- Assay Procedure (Resazurin-based Assay Example):



- Cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of CFI-400945 for a specified duration (e.g., 72 hours).
- A resazurin-based reagent is added to each well. Viable, metabolically active cells reduce resazurin to the fluorescent product resorufin.
- After an incubation period, the fluorescence is measured using a plate reader.
- Data Analysis:
 - The fluorescence intensity is proportional to the number of viable cells.
 - The percentage of cell viability is calculated for each CFI-400945 concentration relative to a vehicle-treated control.
 - The GI50 or IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations PLK4 Signaling Pathway and Inhibition by CFI-400945



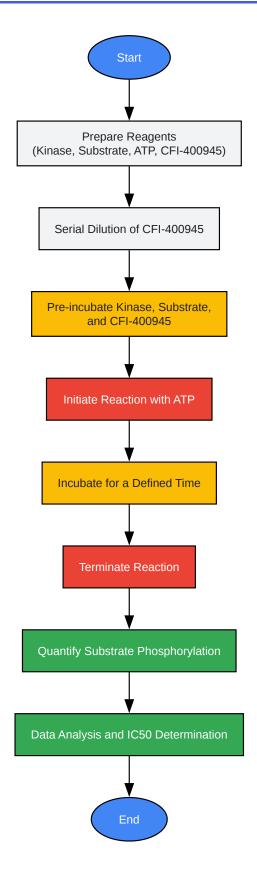


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Caption: PLK4 signaling in centriole duplication and its inhibition by CFI-400945.

Experimental Workflow for In Vitro Kinase Inhibition Assay





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Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.



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